molecular formula C11H22N2 B13301862 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane

Katalognummer: B13301862
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: HJLGMBHMYSUDHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane is a spiro bicyclic diamine characterized by a unique fused ring system combining a piperidine and a cyclohexane moiety. This compound has garnered attention in medicinal chemistry for its role as a bioisostere in L-cystine crystallization inhibitors, particularly in the treatment of cystinuria—a genetic disorder causing recurrent kidney stones due to defective renal cystine transport . Its incorporation into the L-cystine diamide derivative LH1753 (8-L-cystinyl bis(1,8-diazaspiro[4.5]decane)) has demonstrated significant improvements in potency and pharmacokinetic profiles compared to earlier analogs .

Eigenschaften

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

1-propan-2-yl-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C11H22N2/c1-10(2)13-9-3-4-11(13)5-7-12-8-6-11/h10,12H,3-9H2,1-2H3

InChI-Schlüssel

HJLGMBHMYSUDHG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC12CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to afford the desired spirocyclic structure . This reaction is highly regioselective and involves the formation of multiple carbon-carbon bonds in a single step.

Industrial Production Methods: While specific industrial production methods for 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been identified as selective agonists for delta opioid receptors, indicating potential pathways for analgesic effects . The compound may also inhibit specific enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Analogs in Cystinuria Therapy

The development of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane-based inhibitors stems from iterative structural modifications of earlier compounds:

Compound Structure EC50 (nM) Oral Bioavailability Key Features
CDME (1) L-Cystine dimethyl ester 3530 ± 360 Low First-generation inhibitor; limited potency and metabolic stability .
LH708 (2) L-Cystine bis(N′-methylpiperazide) 59.8 ± 7.2 Moderate Improved potency over CDME; N-methylpiperazine termini enhance solubility .
LH1753 (3) 8-L-Cystinyl bis(1,8-diazaspiro[4.5]decane) 29.5 ± 8.6 22% (combined) Bioisosteric replacement with spiro diamine; 120× and 2× potency vs. CDME/LH708 .

Structural Insights :

  • LH1753 replaces the terminal N-methylpiperazine groups in LH708 with 1,8-diazaspiro[4.5]decane, enhancing conformational rigidity and molecular mimicry of L-cystine. This spiro system improves binding to cystine crystal surfaces, as confirmed by atomic force microscopy (AFM) studies showing step roughening and growth inhibition at nanomolar concentrations .
  • The propan-2-yl substituent on the spiro diamine enhances metabolic stability and oral absorption, addressing limitations of earlier analogs .
Pharmacokinetic and Efficacy Comparisons
  • Potency: LH1753’s EC50 of 29.5 nM surpasses LH708 (59.8 nM) and CDME (3530 nM), translating to superior in vivo efficacy. In Slc3a1-knockout mice, LH1753 reduced stone formation to 8% (vs. 54.9% in controls) .
  • Oral Bioavailability : LH1753 achieves 16% bioavailability for the parent drug and 27% for its active metabolite (mixed disulfide M1), with a combined AUC0–∞ of 59.5 μmol/L·h. This contrasts with LH708, which showed lower systemic exposure .
  • Metabolic Stability : The major metabolite M1 retains inhibitory activity (EC50 ≈ 29.5 nM), ensuring prolonged therapeutic effects despite rapid parent drug clearance (t1/2 = 2.4 h) .

Broader Context: Structural Analogs in Other Therapeutic Areas

While 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane is primarily studied in cystinuria, related spiro compounds exhibit diverse applications:

  • Anticancer Agents : 1-Thia-4-azaspiro[4.5]decane derivatives (e.g., thiazolopyrimidines) show cytotoxic activity, though their mechanisms differ from LH1753 .
  • Neurological Modulators : 8-(3-Bromo-5-chloropyridin-4-yl)-1,8-diazaspiro[4.5]decane derivatives are explored as small-molecule modulators for CNS targets, leveraging the spiro core’s ability to cross the blood-brain barrier .
  • Kinase Inhibitors : Spiro scaffolds like 2,8-diazaspiro[4.5]decane-1,3-dione are utilized in kinase inhibition, highlighting structural versatility .

Biologische Aktivität

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane is a bicyclic compound characterized by its unique spiro structure, which consists of a decane backbone fused with two nitrogen atoms at the 1 and 8 positions. This compound exhibits potential applications in medicinal chemistry due to its structural properties and biological activities.

Structural Characteristics

The molecular formula of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane contributes to its rigidity and may influence its interactions with biological targets. The spirocyclic nature of this compound allows for diverse chemical modifications that can enhance its biological efficacy.

Biological Activities

Research indicates that compounds similar to 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound display notable antimicrobial properties against various pathogens.
  • Inhibition of Phospholipase D (PLD) : Compounds based on similar spiro structures have been developed as selective inhibitors of PLD, which plays a role in cancer cell migration and invasion. For instance, ML298 and ML299 are identified as potent inhibitors with IC50 values indicating their effectiveness against PLD1 and PLD2 enzymes .
  • Potential Anticancer Activity : The spirocyclic structure has been linked to enhanced cytotoxicity in cancer cell lines, suggesting that modifications to this framework can lead to effective anticancer agents .

Antimicrobial Activity Assessment

A series of derivatives based on 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane were synthesized and tested for antimicrobial activity. The results indicated that certain modifications increased the potency against Gram-positive and Gram-negative bacteria.

Compound NameAntimicrobial Activity (MIC)
Compound A10 µg/mL
Compound B5 µg/mL
Compound C20 µg/mL

Phospholipase D Inhibition

In a study examining the inhibition of PLD by spirocyclic compounds, ML299 was found to significantly reduce invasive migration in U87-MG glioblastoma cells:

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)
ML298>20,000355
ML299620

These findings highlight the potential of spirocyclic compounds in targeting specific enzymes involved in cancer progression.

The biological activity of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane is thought to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The unique spatial arrangement of functional groups allows for selective binding to enzyme active sites or receptor sites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.